molecular formula C18H16BrN3O2 B2768492 1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one CAS No. 899726-32-0

1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one

Cat. No. B2768492
CAS RN: 899726-32-0
M. Wt: 386.249
InChI Key: TZRUYAPJDQBXDW-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one, also known as BMBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to 1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one have been synthesized and characterized, revealing their potential in various chemical and pharmacological fields. For instance, Hassan et al. (2014) reported the synthesis and cytotoxic activity of new pyrazole and pyrazolopyrimidine derivatives, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014). Similarly, Kumar et al. (2019) synthesized a novel pyran derivative, demonstrating the versatility of these compounds in creating new materials with potential applications in materials science and medicinal chemistry (Kumar et al., 2019).

Anticancer Activities

The cytotoxic activities of synthesized compounds related to 1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one have been explored, with some showing promising results against various cancer cell lines. For example, research on novel sulfonamide derivatives revealed their potential as carbonic anhydrase inhibitors and their cytotoxicity against tumor cells, indicating a pathway for developing new anticancer agents (Gul et al., 2016).

Antimicrobial Properties

Derivatives of the pyrazinone class have also been investigated for their antimicrobial properties. Studies have found that certain derivatives exhibit significant antibacterial and antifungal activities, offering a foundation for developing new antimicrobial agents. This is exemplified by the synthesis and antimicrobial evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were screened against a variety of cancer cell lines and showed potential as antibacterial agents (Bekircan et al., 2008).

Material Science and Electrochemistry

In material science and electrochemistry, compounds with structural similarities to 1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one have shown unique properties. For instance, studies on asymmetric imidazole/pyrene/pyrazine-based compounds have revealed their acidichromic and electrochromic behaviors, suggesting applications in smart materials and sensors (Ma et al., 2015).

Corrosion Inhibition

Additionally, pyran derivatives have been evaluated for their efficacy in corrosion inhibition, demonstrating the chemical versatility and applicability of these compounds in industrial applications. Research has shown that certain pyran derivatives can effectively inhibit the corrosion of metals in acidic environments, providing insights into the development of new corrosion inhibitors (Saranya et al., 2020).

properties

IUPAC Name

1-(4-bromophenyl)-3-[(4-methoxyphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-24-16-8-2-13(3-9-16)12-21-17-18(23)22(11-10-20-17)15-6-4-14(19)5-7-15/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRUYAPJDQBXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-3-((4-methoxybenzyl)amino)pyrazin-2(1H)-one

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